2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
This compound is a derivative of biphenyl and tetrazole, with additional functional groups attached. Biphenyl is a type of aromatic hydrocarbon with two phenyl rings . Tetrazole is a class of heterocyclic compounds containing a 5-member ring of four nitrogen atoms and one carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl and tetrazole rings, and the attachment of the additional functional groups. Unfortunately, without specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The biphenyl component would consist of two phenyl rings connected by a single bond, while the tetrazole component would be a 5-member ring with four nitrogen atoms and one carbon atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present. For example, the tetrazole ring is known to participate in various reactions, including substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, while the presence of multiple nitrogen atoms could influence its reactivity .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Researchers have synthesized pyrazole-acetamide derivatives and explored their coordination with Co(II) and Cu(II) ions. These compounds exhibit significant antioxidant activity, which is crucial in combating oxidative stress related to various diseases (Chkirate et al., 2019).
Electrochemical Properties and Materials Science
A study on tetrasubstituted tetraphenylethenes, including acetamidophenyl derivatives, has shed light on their electrochemical properties. This research has implications for developing new materials with specific electronic characteristics, useful in electronics and photonics (Schreivogel et al., 2006).
Molecular Structure and Drug Design
Research into acetamide derivatives with potential for antitumor activity provides insight into the design and synthesis of new pharmaceutical compounds. These compounds have shown considerable anticancer activity against various cancer cell lines, suggesting their utility in drug development (Yurttaş et al., 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies on benzothiazolinone acetamide analogs have explored their photovoltaic efficiency and ligand-protein interactions. This research is relevant for developing dye-sensitized solar cells (DSSCs) and understanding the molecular basis of their interactions with biological targets (Mary et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal properties . They interact with the cell membranes of fungi, altering their permeability .
Mode of Action
The compound interacts with its targets by changing the permeability of the cell membrane . This interaction affects the growth of the hyphae, leading to their death .
Biochemical Pathways
It’s known that the compound’s action on the cell membrane can disrupt essential cellular processes, leading to the death of the fungi .
Result of Action
The compound’s action results in the death of the fungi. It achieves this by altering the permeability of the fungal cell membrane, which disrupts the growth of the hyphae .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5O/c23-19-11-10-18(13-20(19)24)29-21(26-27-28-29)14-25-22(30)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-11,13H,12,14H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAUKEZTUGFNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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